molecular formula C12H21N3O2S B13521540 tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

Cat. No.: B13521540
M. Wt: 271.38 g/mol
InChI Key: MITHMCKUHNWSQI-VIFPVBQESA-N
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Description

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a thiazole ring. This compound is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate thiazole derivatives. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    N-Boc-protected anilines: Used in organic synthesis for similar purposes.

    Thiazole derivatives: Compounds with thiazole rings that exhibit similar chemical reactivity.

Uniqueness

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is unique due to its combination of a tert-butyl group, an amino group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that make it valuable in various applications.

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H21N3O2S/c1-7(2)9(8-6-18-10(13)14-8)15-11(16)17-12(3,4)5/h6-7,9H,1-5H3,(H2,13,14)(H,15,16)/t9-/m0/s1

InChI Key

MITHMCKUHNWSQI-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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